molecular formula C17H18 B6308941 2-tert-Butylfluorene, 97% CAS No. 58775-03-4

2-tert-Butylfluorene, 97%

Cat. No. B6308941
CAS RN: 58775-03-4
M. Wt: 222.32 g/mol
InChI Key: VFBREPODMPKTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butylfluorene, 97% (2-TBF) is a highly reactive, colorless liquid that has been used in a variety of scientific research applications. It is a versatile reagent due to its unique reactivity and stability. 2-TBF is commonly used as a starting material for organic synthesis, as a catalyst for chemical reactions, and in analytical chemistry. In addition, 2-TBF has been used in biological research and drug development.

Scientific Research Applications

2-tert-Butylfluorene, 97% has been used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and drug development. In organic synthesis, 2-tert-Butylfluorene, 97% is used as a starting material for the synthesis of various organic compounds. In analytical chemistry, 2-tert-Butylfluorene, 97% is used to detect and quantify various compounds. In drug development, 2-tert-Butylfluorene, 97% is used to synthesize various pharmaceuticals, such as antibiotics and anti-inflammatory drugs.

Mechanism of Action

2-tert-Butylfluorene, 97% is a highly reactive compound, and its reactivity is due to its ability to form strong covalent bonds with other molecules. When 2-tert-Butylfluorene, 97% is exposed to other compounds, it can form covalent bonds with the other compounds, resulting in the formation of new compounds. This reactivity allows 2-tert-Butylfluorene, 97% to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
2-tert-Butylfluorene, 97% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-tert-Butylfluorene, 97% can inhibit the growth of bacteria and fungi, suggesting that it has antimicrobial properties. In addition, 2-tert-Butylfluorene, 97% has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-tert-Butylfluorene, 97% is a highly reactive compound, and its reactivity makes it a useful reagent for a variety of scientific research applications. However, its reactivity can also be a disadvantage, as it can react with other compounds and form unwanted byproducts. In addition, 2-tert-Butylfluorene, 97% has a low boiling point, which can make it difficult to handle in laboratory experiments.

Future Directions

2-tert-Butylfluorene, 97% has a variety of potential future applications, including its use in drug development, organic synthesis, and analytical chemistry. In drug development, 2-tert-Butylfluorene, 97% could be used to synthesize new pharmaceuticals, such as antibiotics and anti-inflammatory drugs. In organic synthesis, 2-tert-Butylfluorene, 97% could be used as a starting material for the synthesis of various organic compounds. In analytical chemistry, 2-tert-Butylfluorene, 97% could be used to detect and quantify various compounds. In addition, 2-tert-Butylfluorene, 97% could be used in biotechnology applications, such as the synthesis of enzymes and proteins. Finally, 2-tert-Butylfluorene, 97% could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

2-tert-Butylfluorene, 97% is synthesized via a two-step reaction process. The first step involves the reaction of butylamine with fluorobenzene in the presence of a catalyst, such as palladium or copper. The second step involves the reaction of the resulting product with a strong acid, such as hydrochloric acid or sulfuric acid. This reaction yields 2-tert-Butylfluorene, 97% as the main product with a purity of 97%.

properties

IUPAC Name

2-tert-butyl-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18/c1-17(2,3)14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBREPODMPKTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482631
Record name 9H-Fluorene, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluorene, 2-(1,1-dimethylethyl)-

CAS RN

58775-03-4
Record name 9H-Fluorene, 2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.